molecular formula C6H4N2O2 B119900 oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 60832-72-6

oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No. B119900
CAS RN: 60832-72-6
M. Wt: 136.11 g/mol
InChI Key: OVLXOTUWFLHWQT-UHFFFAOYSA-N
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Patent
US05618819

Procedure details

After dissolving oxazolo[4,5-b]pyridin-2(3H)-one (5 g, 23.25 mmol) in N,N-dimethylformamide (100 ml), bromine (1.28 ml, 25.58 mmol) is slowly added. Stirring is maintained at room temperature for 2 hours. Water (50 ml) is then added to the reaction mixture; the title product is isolated after having been filtered, rinsed with a little water and dried in vacuo. The yield obtained is 90%. ##STR22##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2]1=[O:10].[Br:11]Br.O>CN(C)C=O>[Br:11][C:7]1[CH:8]=[C:9]2[O:1][C:2](=[O:10])[NH:3][C:4]2=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1C(NC2=NC=CC=C21)=O
Name
Quantity
1.28 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC(O2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.